![molecular formula C10H12O2 B14597156 [(2R,4S)-4-phenyloxetan-2-yl]methanol CAS No. 61276-34-4](/img/structure/B14597156.png)
[(2R,4S)-4-phenyloxetan-2-yl]methanol
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Overview
Description
[(2R,4S)-4-phenyloxetan-2-yl]methanol is a chiral compound with a unique structure that includes an oxetane ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-4-phenyloxetan-2-yl]methanol typically involves the use of chiral starting materials and stereoselective reactions. One common method includes the reaction of a chiral oxetane derivative with a phenyl-containing reagent under controlled conditions to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions are often employed to maintain the stereochemical integrity of the product .
Chemical Reactions Analysis
Types of Reactions
[(2R,4S)-4-phenyloxetan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: TsCl, SOCl2 (Thionyl chloride)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary or tertiary alcohols
Substitution: Formation of ethers, esters, or halides
Scientific Research Applications
[(2R,4S)-4-phenyloxetan-2-yl]methanol is a chiral compound with a unique oxetane ring structure, consisting of a four-membered cyclic ether with a phenyl substituent and a hydroxymethyl group. Its stereochemistry, defined by two chiral centers, contributes to its potential for diverse biological and chemical activities. The strained oxetane ring allows it to undergo several types of reactions. Due to these characteristics, this compound has several applications in scientific research.
Scientific Research Applications
- Chemistry this compound serves as a chiral building block in the synthesis of complex molecules. Its unique structure imparts distinct stereochemical properties and reactivity, making it valuable in asymmetric synthesis and chiral chemistry.
- Biology This compound is investigated for its potential as a bioactive compound in various biological assays. Preliminary studies suggest that similar structures may interact with cytochrome P450 enzymes, which influences drug metabolism and pharmacokinetics.
- Medicine It is explored for potential therapeutic properties, including use in drug development.
- Industry It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Chemical Reactions
This compound can undergo various chemical reactions.
Types of Reactions:
- Oxidation This reaction can convert the alcohol group to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane). The major products formed are ketones or aldehydes.
- Reduction The compound can be reduced to form different alcohol derivatives using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride). This leads to the formation of secondary or tertiary alcohols.
- Substitution The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base or thionyl chloride (SOCl2). This results in the formation of ethers, esters, or halides.
Mechanism of Action
The mechanism of action of [(2R,4S)-4-phenyloxetan-2-yl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol
- [(2R,4S)-2-methyl-2,3,3,4-tetrahydroxytetrahydrofuran]
Uniqueness
[(2R,4S)-4-phenyloxetan-2-yl]methanol is unique due to its oxetane ring structure combined with a phenyl group, which imparts distinct stereochemical properties and reactivity. This makes it a valuable compound in asymmetric synthesis and chiral chemistry .
Properties
CAS No. |
61276-34-4 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
[(2R,4S)-4-phenyloxetan-2-yl]methanol |
InChI |
InChI=1S/C10H12O2/c11-7-9-6-10(12-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10+/m1/s1 |
InChI Key |
RHDWQQSYKQBDGI-ZJUUUORDSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H]1C2=CC=CC=C2)CO |
Canonical SMILES |
C1C(OC1C2=CC=CC=C2)CO |
Origin of Product |
United States |
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